![molecular formula C10H13BrN2O6 B570699 5-BroMo-2'-O-Methyluridine CAS No. 34218-83-2](/img/structure/B570699.png)
5-BroMo-2'-O-Methyluridine
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Overview
Description
5-Bromo-2’-O-methyluridine is a purine nucleoside analog . It is an analog of Uridine and is used as a reagent in the synthesis of RNA containing rigid and nonperturbing cytidine-derived spin labels . It has a molecular formula of C10H13BrN2O6 and a molecular weight of 337.12 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2’-O-methyluridine has been studied using experimental and theoretical vibrational spectra . The molecule in the solid phase has been analyzed using FT-IR (400-4000 cm(-1)) and μ-Raman spectra (100-4000 cm(-1)) .
Chemical Reactions Analysis
5-Bromo-2’-O-methyluridine is incorporated into DNA during the synthetic phase of the cell cycle . It has been argued that gene duplication, DNA repair, or apoptotic cellular events might contribute to its labeling in vivo .
Physical And Chemical Properties Analysis
5-Bromo-2’-O-methyluridine has a density of 1.85±0.1 g/cm3 . More detailed physical and chemical properties were not found in the sources retrieved.
Scientific Research Applications
Oligonucleotide Modification
5-Bromo-2’-O-methyluridine is used as a modification in oligonucleotides . It is a base analog of Thymidine and Uridine and is used as an oligo modification type: 2’-O-Methyl RNA Analog .
Antiviral Research
5-halopyrimidine nucleosides, such as 5-Bromo-2’-O-methyluridine, have been found to be of interest for their antiviral properties . They show in vivo antiviral activity through their incorporation into the DNA of replicating cells as a structural analogue of thymidine .
Antineoplastic Research
In addition to their antiviral properties, 5-halopyrimidine nucleosides are also known for their antineoplastic (anti-cancer) properties . They can be incorporated into the DNA of replicating cells, which can interfere with the process of cell division and potentially stop the growth of cancer cells .
Mechanism of Action
Target of Action
5-Bromo-2’-O-Methyluridine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of these cells .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the replication of cancer cells. The induction of apoptosis leads to a series of biochemical events that result in characteristic cell changes and death .
Result of Action
The result of the action of 5-Bromo-2’-O-Methyluridine is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound prevents the replication of cancer cells and induces their death .
Action Environment
The action environment of 5-Bromo-2’-O-Methyluridine is the human body, specifically the lymphatic system where indolent lymphoid malignancies occur Environmental factors that could influence the compound’s action, efficacy, and stability include the patient’s overall health, the presence of other medications, and individual genetic factors.
Safety and Hazards
The safety data sheet for 5-Bromo-2’-O-methyluridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and germ cell mutagenicity . Specific target organ toxicity can occur with single exposure, with the respiratory system being a target organ .
properties
IUPAC Name |
5-bromo-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJBSBZVARUGEX-JXOAFFINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-BroMo-2'-O-Methyluridine |
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